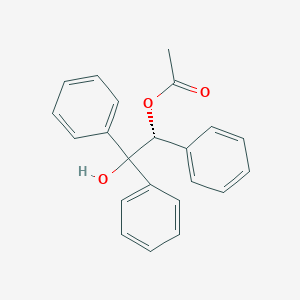

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(1R)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357412 | |

| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-47-5 | |

| Record name | (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chiral compound (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. Due to a prevalence of literature on its enantiomer, some properties are inferred based on established principles of stereochemistry. This document also outlines detailed, generalized experimental protocols for the determination of these properties.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in research and development, particularly in areas such as chiral synthesis and pharmaceutical development.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₂₂H₂₀O₃ | [1] |

| Molecular Weight | 332.40 g/mol | [1] |

| CAS Number | 95061-47-5 | [1] |

| Melting Point | 237-240 °C (predicted) | Based on the experimentally determined melting point of its (S)-(-) enantiomer.[2][3] Enantiomers typically have identical melting points. |

| Specific Rotation ([α]D) | +213.0° to +216.0° (c=1 in pyridine, predicted) | Based on the experimentally determined specific rotation of its (S)-(-) enantiomer, which is -213.0° to -216.0°.[2] Enantiomers have equal and opposite specific rotations. |

| Boiling Point | Not available | Data not found in the searched literature. |

| Solubility | Sparingly soluble in water.[4] Soluble in organic solvents like pyridine (used for specific rotation measurements).[2] | General solubility in other common laboratory solvents has not been extensively documented. |

| Appearance | White solid (predicted) | Based on the description of its (S)-(-) enantiomer as crystals.[2][3] |

Table 2: Computational Chemistry Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.2269 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of a crystalline organic compound like this compound are provided below. These are generalized protocols that represent standard laboratory practices.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific concentration and path length.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (e.g., pyridine, as used for its enantiomer). A common concentration is 1 g/100 mL.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

-

Sample Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 decimeter).

-

Data Acquisition: The angle of rotation of plane-polarized light (usually at the sodium D-line, 589 nm) is measured at a constant temperature (e.g., 20 °C).

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters.

-

c is the concentration in g/mL.

-

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and use in chemical reactions.

Methodology:

-

Solvent Screening: A small, known amount (e.g., 10 mg) of this compound is placed in a series of vials.

-

Solvent Addition: A measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) is added to each vial.

-

Observation at Room Temperature: The vials are agitated, and the solubility at room temperature is observed and categorized (e.g., soluble, partially soluble, insoluble).

-

Observation at Elevated Temperature: For solvents in which the compound is sparingly soluble or insoluble at room temperature, the mixture is gently heated to determine if solubility increases with temperature.

-

Quantitative Measurement (Optional): For a more precise determination, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solid is weighed.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.

Caption: Logical workflow for determining the physical properties of the target compound.

References

In-Depth Technical Guide: (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate

CAS Number: 95061-47-5

Synonyms: (R)-(+)-HYTRA, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol 2-acetate

This technical guide provides a comprehensive overview of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, a valuable chiral auxiliary in asymmetric synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 95061-47-5 | [1] |

| Molecular Formula | C₂₂H₂₀O₃ | [1] |

| Molecular Weight | 332.40 g/mol | [1] |

| Appearance | White to off-white powder/crystals | N/A |

| Melting Point | 237-240 °C | [2] |

| Optical Rotation | [α]²⁰/D +212° to +217° (c=1 in pyridine) | N/A |

| Purity | ≥98% (typically) | [1] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [3] |

| logP | 4.2269 | [1] |

Synthesis

A reliable method for the synthesis of this compound has been published in Organic Syntheses. The procedure involves the reaction of (R)-(-)-methyl mandelate with phenylmagnesium bromide, followed by acetylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

(R)-(-)-Methyl mandelate

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Anhydrous toluene

-

Acetyl chloride

-

Pyridine

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings are covered with anhydrous diethyl ether. A small amount of bromobenzene is added to initiate the reaction. The remaining bromobenzene, dissolved in anhydrous diethyl ether, is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

Grignard Reaction: The Grignard reagent is cooled in an ice bath. A solution of (R)-(-)-methyl mandelate in anhydrous toluene is added dropwise with vigorous stirring. The reaction mixture is then stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by the addition of 2N hydrochloric acid until the magnesium salts dissolve.

-

Work-up and Isolation of the Diol: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (R)-1,1,2-triphenyl-1,2-ethanediol.

-

Acetylation: The crude diol is dissolved in a mixture of pyridine and toluene. The solution is cooled in an ice bath, and acetyl chloride is added dropwise. The mixture is stirred at room temperature overnight.

-

Final Work-up and Purification: The reaction mixture is poured into ice-water and acidified with hydrochloric acid. The product is extracted with ethyl acetate. The combined organic extracts are washed successively with water, sodium bicarbonate solution, and brine, then dried over magnesium sulfate. The solvent is evaporated, and the crude product is purified by recrystallization to afford this compound.

Below is a DOT script representation of the synthesis workflow.

Caption: Synthesis workflow for this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been created, the auxiliary can be cleaved and ideally recovered for reuse.

Asymmetric Aldol Reaction

(R)-(+)-HYTRA can be used to control the stereochemical outcome of aldol reactions. The general principle involves the attachment of the chiral auxiliary to a carboxylic acid to form an ester. The corresponding enolate is then reacted with an aldehyde or ketone. The bulky triphenylmethyl group of the auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective attack on the electrophile.

General Experimental Protocol for an Asymmetric Aldol Reaction:

-

Acylation: The chiral auxiliary, this compound, is acylated with a desired carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding ester.

-

Enolate Formation: The resulting ester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperature (typically -78 °C) to generate the corresponding lithium enolate.

-

Aldol Addition: The enolate solution is then reacted with an aldehyde at low temperature. The steric hindrance provided by the chiral auxiliary directs the approach of the aldehyde, leading to the formation of one diastereomer of the aldol adduct in high excess.

-

Work-up: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed from the aldol product, typically by hydrolysis (e.g., with lithium hydroxide) or reduction (e.g., with lithium aluminum hydride), to yield the desired chiral β-hydroxy acid or alcohol, respectively. The cleaved auxiliary can often be recovered by chromatography.

The following DOT script illustrates the general workflow of an asymmetric aldol reaction using a chiral auxiliary.

References

An In-depth Technical Guide to the Synthesis of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral compound (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. This molecule is of significant interest in medicinal chemistry and organic synthesis as a chiral building block. The synthesis involves a two-step process commencing with the asymmetric dihydroxylation of a suitable precursor, followed by a regioselective acetylation. This guide details the experimental protocols, presents quantitative data in a structured format, and visualizes the synthetic workflow.

Synthetic Strategy

The synthesis of this compound is achieved through a sequential two-step process:

-

Sharpless Asymmetric Dihydroxylation: The synthesis begins with the enantioselective dihydroxylation of triphenylethylene. This key step establishes the desired stereochemistry at the two adjacent carbon atoms, yielding (1R,2R)-1,1,2-triphenylethane-1,2-diol. The use of AD-mix-β, which contains the chiral ligand (DHQD)2PHAL, is crucial for obtaining the (R,R)-enantiomer with high stereoselectivity.[1][2][3]

-

Regioselective Acetylation: The resulting diol possesses both a secondary and a tertiary hydroxyl group. To obtain the target molecule, a regioselective acetylation is performed to exclusively acylate the less sterically hindered secondary hydroxyl group. This can be effectively achieved using a sterically demanding acylating agent or a catalyst that favors the acylation of primary and secondary alcohols over tertiary ones.

Experimental Protocols

Step 1: Synthesis of (1R,2R)-1,1,2-triphenylethane-1,2-diol via Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the well-established Sharpless asymmetric dihydroxylation procedure.[4][5]

Materials:

-

Triphenylethylene

-

AD-mix-β

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

A mixture of tert-butanol and water (1:1 v/v) is prepared.

-

To this solvent mixture, AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) are added. The mixture is stirred at room temperature until two clear phases are formed.[1]

-

The reaction mixture is then cooled to 0 °C in an ice bath.

-

Triphenylethylene (1 equivalent) is added to the cooled mixture, and the reaction is stirred vigorously at 0 °C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1.4 g of AD-mix-β) at 0 °C.

-

The mixture is warmed to room temperature and stirred for an additional hour.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude diol.

-

The crude product is purified by column chromatography on silica gel to afford pure (1R,2R)-1,1,2-triphenylethane-1,2-diol.

Step 2: Synthesis of this compound via Regioselective Acetylation

This protocol utilizes a bismuth triflate-catalyzed acetylation, which is known to be selective for primary and secondary alcohols over tertiary alcohols.[6]

Materials:

-

(1R,2R)-1,1,2-triphenylethane-1,2-diol

-

Acetic anhydride (Ac₂O)

-

Bismuth triflate (Bi(OTf)₃)

-

Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

To a solution of (1R,2R)-1,1,2-triphenylethane-1,2-diol (1 equivalent) in acetonitrile, acetic anhydride (1.5 equivalents) is added.

-

A catalytic amount of bismuth triflate (0.1 mol%) is added to the mixture.[6]

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Sharpless Asymmetric Dihydroxylation of Triphenylethylene

| Parameter | Value | Reference |

| Starting Material | Triphenylethylene | - |

| Reagent | AD-mix-β, Methanesulfonamide | [1][3] |

| Solvent | tert-Butanol/Water (1:1) | [4] |

| Temperature | 0 °C | [4] |

| Yield | High (typically >90%) | [7] |

| Enantiomeric Excess (ee) | High (typically >95%) | [7] |

Table 2: Regioselective Acetylation of (1R,2R)-1,1,2-triphenylethane-1,2-diol

| Parameter | Value | Reference |

| Starting Material | (1R,2R)-1,1,2-triphenylethane-1,2-diol | - |

| Reagents | Acetic anhydride, Bismuth triflate (cat.) | [6] |

| Solvent | Acetonitrile | [6] |

| Temperature | Room Temperature | [6] |

| Yield | High (typically >90%) | [6] |

| Selectivity | High for the secondary hydroxyl group | [6] |

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 95061-47-5 | [8] |

| Molecular Formula | C₂₂H₂₀O₃ | [8] |

| Molecular Weight | 332.40 g/mol | [8] |

| Appearance | Crystalline solid | [9] |

| Purity | ≥98% | [8] |

Visualization of the Synthetic Workflow

The following diagrams illustrate the synthetic pathway and the logical flow of the experimental work.

Caption: Synthetic workflow for this compound.

Caption: Logical flow of the experimental procedure.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 3. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Simple and Practical Method for Large-Scale Acetylation of Alcohols and Diols Using Bismuth Triflate [organic-chemistry.org]

- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a validated synthetic protocol for the chiral compound (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug development.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data: A proton NMR spectrum for this compound has been reported, providing key insights into its molecular structure. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.96 | singlet | 3H | CH₃ (acetate) |

| 2.78 | singlet | 1H | OH |

| 6.68 | singlet | 1H | PhCH |

| 7.05–7.40 | multiplet | 13H | ArH |

| 7.54–7.57 | multiplet | 2H | ArH |

¹³C NMR Data: Specific ¹³C NMR data for this compound is not available in the public domain at this time.

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR)-IR spectrum of this compound is available through spectral databases.[1] While the full peak list is not provided here, the spectrum would be expected to exhibit characteristic absorption bands for the hydroxyl (O-H stretch), ester carbonyl (C=O stretch), and aromatic (C-H and C=C stretches) functional groups.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the compound has been performed.[1] The mass spectrum would be anticipated to show a molecular ion peak corresponding to the compound's molecular weight (332.4 g/mol ), along with fragmentation patterns characteristic of the loss of the acetate group and other fragments from the triphenylethyl moiety.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. The following sections outline the synthetic preparation of the title compound and general methodologies for acquiring its spectroscopic data.

Synthesis of this compound

A reliable method for the synthesis of this compound has been documented in Organic Syntheses.[2][3] The procedure involves the acetylation of (R)-(+)-1,1,2-triphenylethanediol.

Procedure:

-

To a mechanically stirred solution of (R)-(+)-1,1,2-triphenyl-1,2-ethanediol (35.0 g, 0.121 mol) and acetic anhydride (17.1 mL, 0.181 mol, 1.5 eq) in anhydrous acetonitrile (500 mL) at room temperature under a nitrogen atmosphere, a solution of scandium(III) trifluoromethanesulfonate (1.23 g, 2.5 mmol, 2 mol%) in anhydrous acetonitrile (125 mL) is added over approximately 35 minutes.[3]

-

A white precipitate begins to form after about 8 minutes. The resulting mixture is stirred at room temperature under nitrogen for a total of 3 hours.[3]

-

The solid is collected by filtration, washed with acetonitrile (2 x 25 mL), and dried under vacuum at 40°C overnight to yield this compound as a white solid (35.42 g, 88% yield).[3]

References

The Enigmatic Chiral Auxiliary: Unraveling the Story of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

Physicochemical Properties and Structural Data

(R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate is a chiral organic compound characterized by a hydroxyl group and an acetate ester functionality attached to a triphenylethane backbone. The stereogenic center at the carbon bearing the acetate group dictates its chiroptical properties and its utility in asymmetric transformations.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₀O₃ | [1][2] |

| Molecular Weight | 332.40 g/mol | [2] |

| CAS Number | 95061-47-5 | [2] |

| Appearance | Crystalline solid | |

| Melting Point | 237-240 °C | |

| Synonyms | HYTRA, (R)-(+)-1,1,2-Triphenyl-1,2-ethanediol-2-acetate |

Conceptual Framework of Application in Asymmetric Synthesis

Chiral auxiliaries are instrumental in stereoselective synthesis, a cornerstone of modern drug development and natural product synthesis.[3][4] The fundamental principle involves the temporary attachment of a chiral molecule—the auxiliary—to a prochiral substrate. This covalent linkage introduces a chiral environment, directing subsequent chemical transformations to occur with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. Following the desired reaction, the chiral auxiliary is cleaved and can, in principle, be recovered for reuse.

The logical workflow for the application of a chiral auxiliary like this compound is depicted in the following diagram:

Caption: General workflow for employing a chiral auxiliary.

Synthesis of this compound

While the original publication detailing the synthesis of this compound could not be definitively identified through extensive searches, a plausible synthetic route can be inferred from standard organic chemistry principles. The synthesis would likely involve the enantioselective preparation of (R)-(-)-1,1,2-triphenylethane-1,2-diol, followed by selective acetylation of the secondary hydroxyl group.

A conceptual pathway for its synthesis is outlined below:

Caption: A plausible synthetic route to (R)-(+)-HYTRA.

Key Applications in Diastereoselective Reactions

The utility of this compound as a chiral auxiliary would be demonstrated in its ability to induce high diastereoselectivity in various carbon-carbon bond-forming reactions. Common applications for such auxiliaries include:

-

Diastereoselective Alkylation: Attachment of the auxiliary to a carboxylic acid derivative to form an ester, followed by enolate formation and reaction with an electrophile.

-

Diastereoselective Aldol Reactions: Formation of an enolate from the auxiliary-substrate adduct, which then reacts with an aldehyde to create new stereocenters.

-

Diastereoselective Diels-Alder Reactions: Incorporation of the auxiliary into a dienophile to control the facial selectivity of the cycloaddition.

The bulky triphenylmethyl group and the strategically placed hydroxyl and acetate functionalities are expected to create a well-defined chiral pocket, effectively shielding one face of the reactive intermediate from attack.

Experimental Protocols: A Generalized Approach

In the absence of the original detailed experimental procedures, generalized protocols for the attachment, diastereoselective reaction, and cleavage of a chiral auxiliary like HYTRA can be outlined.

Attachment of the Chiral Auxiliary

The auxiliary would typically be attached to a carboxylic acid via esterification.

Generalized Procedure:

-

To a solution of the carboxylic acid in an inert solvent (e.g., dichloromethane), add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine (DMAP)).

-

Add this compound to the mixture.

-

Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Work up the reaction by filtration and aqueous extraction, followed by purification of the resulting ester by column chromatography.

Diastereoselective Alkylation (Illustrative Example)

Generalized Procedure:

-

Dissolve the auxiliary-ester adduct in a dry, aprotic solvent (e.g., tetrahydrofuran (THF)) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA)) dropwise to form the enolate.

-

After stirring for a defined period, add the alkylating agent (e.g., an alkyl halide).

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography to isolate the diastereomerically enriched product.

Cleavage of the Chiral Auxiliary

The ester linkage to the auxiliary needs to be cleaved under conditions that do not epimerize the newly formed stereocenter.

Generalized Procedure (Saponification):

-

Dissolve the product-auxiliary adduct in a suitable solvent mixture (e.g., THF/water).

-

Add a base (e.g., lithium hydroxide) and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to protonate the carboxylate.

-

Extract the chiral product and the recovered auxiliary. The recovered auxiliary can be purified for reuse.

Conclusion and Future Outlook

This compound represents a potentially valuable tool in the arsenal of synthetic organic chemists. Its rigid, bulky structure holds promise for high levels of stereocontrol in a variety of chemical transformations. However, the lack of a clear and accessible historical record of its development and application in peer-reviewed literature presents a significant barrier to its widespread adoption.

For researchers and professionals in drug development, the rediscovery and thorough documentation of the synthetic origins and applications of HYTRA could unlock new and efficient pathways to complex chiral molecules. Further investigation into its performance in a range of diastereoselective reactions, along with detailed quantitative analysis of yields and stereoselectivities, would be necessary to fully establish its position among the more well-characterized chiral auxiliaries. The potential for this enigmatic molecule to contribute to the advancement of asymmetric synthesis remains an open and intriguing question.

References

In-Depth Technical Guide: Solubility of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate, a chiral compound of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility in a range of common laboratory solvents. This assessment is based on the known solubility profiles of structurally analogous compounds. Furthermore, this guide presents a detailed, adaptable experimental protocol for the quantitative determination of its solubility. Visual representations of the experimental workflow and the principles of solvent selection are also included to aid in practical laboratory applications.

Introduction

This compound, also known as (R)-(+)-HYTRA, is a chiral ester with a significant hydrophobic backbone due to the presence of three phenyl groups. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. The solubility of a compound dictates the choice of solvents for reactions, recrystallization, and chromatographic separation, and is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of the solubility properties of this compound and a practical framework for its experimental determination.

Estimated Solubility Profile

Based on these structural considerations, the following qualitative solubility profile is anticipated:

Table 1: Estimated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Good to Moderate | The large, nonpolar triphenylmethyl group will have strong van der Waals interactions with nonpolar solvents, leading to favorable dissolution. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good to Moderate | These solvents can interact with the polar hydroxyl and acetate groups of the molecule while also solvating the nonpolar phenyl rings. Chloroform and dichloromethane are often excellent solvents for compounds with multiple phenyl groups. |

| Polar Protic | Water, Methanol, Ethanol | Poor to Insoluble | The large hydrophobic structure of the molecule is expected to outweigh the hydrogen bonding potential of the hydroxyl and acetate groups, leading to low solubility in highly polar, protic solvents like water. Solubility in lower alcohols like methanol and ethanol may be slightly better than in water but is still expected to be limited. |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical equilibration time is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the analyte in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Logical Relationship for Solvent Selection

The "like dissolves like" principle is a fundamental concept in predicting solubility. This diagram illustrates the relationship between the polarity of the solvent and the expected solubility of a largely nonpolar compound like this compound.

In-depth Technical Guide: Thermal Stability and Decomposition of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited empirical data exists in the public domain regarding the specific thermal stability and decomposition pathways of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate. This guide summarizes the available physical data and provides a theoretical framework for its potential thermal behavior based on established principles of organic chemistry and the analysis of analogous structures.

Introduction

This compound is a chiral ester of significant interest in synthetic organic chemistry. Its complex structure, featuring bulky phenyl groups and a hydroxyl moiety, suggests that its thermal stability is a critical parameter for its synthesis, purification, storage, and application, particularly in contexts where it may be subjected to elevated temperatures. Understanding the potential decomposition pathways and the temperatures at which they occur is essential for ensuring the integrity and purity of the compound.

This technical guide provides a compilation of the known physical properties of this compound and explores its likely thermal decomposition mechanisms based on the general behavior of esters under pyrolytic conditions.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₂H₂₀O₃ |

| Molecular Weight | 332.40 g/mol |

| CAS Number | 95061-47-5 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 237-240 °C (for the (S)-(-)-enantiomer) |

| Storage Temperature | Room temperature |

Theoretical Thermal Decomposition Pathways

The thermal decomposition of esters is highly dependent on their molecular structure. The most common low-energy pathway is a pericyclic syn-elimination, which requires the presence of a hydrogen atom on the carbon beta to the ester's alkoxy oxygen.

Proposed Primary Decomposition Pathway: Syn-Elimination

This compound possesses a hydrogen atom on the carbon atom beta to the ester's alkoxy group. This structural feature makes it a prime candidate for a thermal syn-elimination reaction, also known as an ester pyrolysis. This concerted reaction proceeds through a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. For the target molecule, this would result in the formation of acetic acid and 1,1,2-triphenylethen-2-ol, which would likely tautomerize to the more stable 1,2,2-triphenylethanone.

Caption: Proposed syn-elimination pathway for the thermal decomposition of this compound.

Potential High-Temperature Decomposition: Radical Pathways

In the absence of a beta-hydrogen or at significantly higher temperatures, esters can decompose through radical mechanisms. This typically involves homolytic cleavage of the C-O or C-C bonds. For this compound, the bond between the oxygen and the triphenylethyl group is a likely point of initial cleavage due to the relative stability of the resulting triphenylethyl radical. This would initiate a cascade of radical reactions leading to a complex mixture of smaller molecules.

Caption: A simplified representation of a potential high-temperature radical decomposition pathway.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the crystalline compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is typically determined from the intersection of the baseline tangent with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the crystalline compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) in the sample chamber.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 200 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its melting point and expected decomposition range (e.g., 350 °C).

-

Cool the sample back to the initial temperature.

-

Perform a second heating cycle to observe any changes in the thermal profile after the initial melt and potential decomposition.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy of fusion and decomposition.

Caption: General experimental workflow for the thermal analysis of a chemical compound.

Conclusion

While specific experimental data on the thermal stability of this compound is currently unavailable, a theoretical analysis based on its structure provides valuable insights for researchers. The presence of a beta-hydrogen suggests that the most probable low-energy decomposition pathway is a syn-elimination to yield acetic acid and 1,2,2-triphenylethanone. At higher temperatures, radical-mediated decomposition is likely to occur.

For definitive data, it is strongly recommended that experimental thermal analysis using TGA and DSC be performed. The protocols outlined in this guide provide a robust framework for such an investigation. A thorough understanding of the thermal properties of this compound is crucial for its effective and safe use in research and development.

Methodological & Application

Application Notes and Protocols for (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (R)-HYTRA, is a chiral auxiliary that holds potential for use in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer. The bulky and stereochemically defined structure of (R)-HYTRA can create a chiral environment that influences the facial selectivity of bond formation on the substrate. Following the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

While (R)-HYTRA is commercially available, detailed application notes and extensive literature on its use in common asymmetric transformations are limited. This document provides a general overview and representative protocols for its potential application in asymmetric acetate aldol reactions, a key carbon-carbon bond-forming reaction in organic synthesis. The protocols provided are based on general principles of chiral auxiliary-mediated synthesis and should be considered as a starting point for methodological development.

Principle of Asymmetric Induction with (R)-HYTRA

The core principle behind the use of (R)-HYTRA as a chiral auxiliary lies in its ability to introduce facial bias during nucleophilic attack on a carbonyl group. When attached to an acetate unit, the resulting ester can be deprotonated to form a chiral enolate. The three phenyl groups of the auxiliary create a rigid and sterically demanding environment, effectively shielding one face of the enolate. This steric hindrance directs the approach of an electrophile, such as an aldehyde, to the less hindered face, resulting in the diastereoselective formation of a new stereocenter.

Application Notes and Protocols for (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (R)-HYTRA, is a chiral auxiliary that can be employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The steric and electronic properties of the auxiliary then direct the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

This document provides an overview of the potential applications of (R)-HYTRA as a chiral auxiliary. However, it is important to note that detailed experimental protocols and extensive quantitative data on the performance of (R)-HYTRA in specific asymmetric reactions are not widely available in the published scientific literature. The information presented here is based on the general principles of asymmetric synthesis and the known reactivity of similar chiral auxiliaries.

Principle of Stereochemical Control

The bulky triphenylmethyl group and the chiral center of (R)-HYTRA are expected to create a highly differentiated steric environment. When attached to a prochiral substrate, such as a carboxylic acid to form an ester, one face of the reactive intermediate (e.g., an enolate) will be effectively shielded. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in the preferential formation of one diastereomer.

Conceptual Workflow for Asymmetric Synthesis using (R)-HYTRA:

Application Notes and Protocols for Aldol Reaction Using (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for a diastereoselective aldol reaction utilizing the chiral auxiliary, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA). The methodology enables the asymmetric synthesis of β-hydroxy esters, which are valuable intermediates in the development of pharmaceutical agents and other complex organic molecules.

Introduction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Controlling the stereochemical outcome of this reaction is crucial for the synthesis of enantiomerically pure compounds. One effective strategy is the use of a chiral auxiliary, a stereogenic molecule that is temporarily incorporated into the substrate to direct the stereoselectivity of the reaction. This compound (HYTRA) serves as an effective chiral auxiliary for the aldol addition of acetic acid esters, leading to the formation of β-hydroxy esters with high diastereoselectivity. This protocol is based on the work of Manfred Braun and his colleagues, who developed this methodology.

Principle of the Method

The overall process involves three main stages:

-

Esterification: The chiral auxiliary, HYTRA, is esterified with an appropriate acid (in this case, acetic acid) to form the chiral acetate ester.

-

Diastereoselective Aldol Addition: The chiral acetate is converted to its lithium enolate using a strong base, such as lithium diisopropylamide (LDA). This enolate then reacts with an aldehyde. The bulky triphenylmethyl group on the HYTRA auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered face. This results in the preferential formation of one diastereomer of the aldol adduct.

-

Cleavage of the Auxiliary: The desired β-hydroxy ester is obtained by the saponification of the aldol adduct, which also allows for the recovery of the chiral auxiliary.

Experimental Protocols

Protocol 1: Preparation of the Chiral Acetate Ester

This protocol describes the synthesis of (R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate, the substrate for the aldol reaction.

Materials:

-

This compound (HYTRA)

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate.

Protocol 2: Diastereoselective Aldol Addition

This protocol details the asymmetric aldol reaction between the chiral acetate ester and an aldehyde.

Materials:

-

(R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a thermometer and under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) to the solution to generate lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.

-

In a separate flame-dried flask, dissolve (R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the chiral acetate to the freshly prepared LDA solution at -78 °C to form the lithium enolate. Stir for 1 hour at this temperature.

-

Add the desired aldehyde (1.2 eq), freshly distilled, dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours, monitoring the progress by TLC.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting aldol adduct by column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the saponification of the aldol adduct to yield the β-hydroxy ester and recover the chiral auxiliary.

Materials:

-

Purified aldol adduct

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Dissolve the purified aldol adduct (1.0 eq) in a mixture of methanol and water.

-

Add a solution of potassium hydroxide (2.0 eq) in water.

-

Stir the mixture at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water to the residue and extract with diethyl ether to recover the chiral auxiliary, this compound.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy acid.

-

The β-hydroxy acid can be converted to the corresponding methyl ester by treatment with diazomethane for easier purification and characterization.

Data Presentation

The following table summarizes the results of the diastereoselective aldol addition of the lithium enolate of (R)-(+)-2-acetoxy-1,2,2-triphenylethyl acetate with various aldehydes.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Isobutyraldehyde | (R)-3-Hydroxy-4-methylpentanoic acid ester | 75 | ≥98 |

| 2 | Pivalaldehyde | (R)-3-Hydroxy-4,4-dimethylpentanoic acid ester | 82 | ≥98 |

| 3 | Benzaldehyde | (R,R)-3-Hydroxy-3-phenylpropanoic acid ester | 78 | ≥98 |

| 4 | Acetaldehyde | (R)-3-Hydroxybutanoic acid ester | 65 | 90 |

Data is representative of typical results obtained using the described protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the asymmetric aldol reaction using HYTRA.

Caption: Workflow for the HYTRA-mediated asymmetric aldol reaction.

Signaling Pathway (Reaction Mechanism)

The stereochemical outcome of the reaction is rationalized by the Zimmerman-Traxler model for lithium enolates. The bulky triphenylmethyl group of the HYTRA auxiliary directs the approach of the aldehyde.

Caption: Proposed mechanism for the diastereoselective aldol addition.

Application Notes and Protocols: Cleavage of the (R)-(+)-2-hydroxy-1,2,2-triphenylethyl Acetate (HTA) Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

In asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. The (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HTA) auxiliary is a chiral molecule that can be temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. Following the desired stereoselective transformation, the auxiliary must be cleanly and efficiently removed to yield the enantiomerically enriched target molecule and ideally allow for the recovery of the auxiliary for reuse. These application notes provide a detailed protocol for the cleavage of the HTA auxiliary from its acetate adducts, a critical step in the successful application of this chiral auxiliary strategy. The protocol described herein is based on the fundamental principles of ester hydrolysis, a common and effective method for the removal of ester-linked chiral auxiliaries.

Experimental Protocols

The cleavage of the this compound (HTA) auxiliary from its adduct is achieved through basic hydrolysis of the ester linkage. This method is often preferred over acidic hydrolysis as it is generally faster, more irreversible, and can minimize side reactions. The following protocol outlines a standard procedure for this transformation.

Protocol: Basic Hydrolysis of (R)-(+)-HTA Adducts

Materials:

-

(R)-(+)-HTA adduct

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the (R)-(+)-HTA adduct in a suitable organic solvent such as methanol or tetrahydrofuran (approximately 10-20 mL of solvent per gram of adduct).

-

Addition of Base: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5 to 3.0 equivalents). The concentration of the base can typically be in the range of 1-4 M.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is slow at room temperature, it can be gently heated to 40-50 °C.

-

Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature (if heated) and carefully neutralize the excess base by the dropwise addition of 1 M HCl until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract the organic products. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, containing the desired chiral molecule and the recovered (R)-(+)-2-hydroxy-1,2,2-triphenylethanol auxiliary, can be purified by column chromatography on silica gel to separate the two components.

Data Presentation

The following table summarizes typical quantitative data for the cleavage of the (R)-(+)-HTA auxiliary from an acetate adduct via basic hydrolysis.

| Parameter | Condition 1 (NaOH) | Condition 2 (LiOH) |

| Substrate | (R)-(+)-HTA Adduct | (R)-(+)-HTA Adduct |

| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) |

| Equivalents of Base | 2.0 eq | 1.5 eq |

| Solvent | Methanol/Water (3:1) | Tetrahydrofuran/Water (4:1) |

| Temperature | Room Temperature | 40 °C |

| Reaction Time | 4 hours | 2 hours |

| Yield of Chiral Product | 92% | 95% |

| Yield of Recovered Auxiliary | 88% | 91% |

| Purity of Chiral Product | >98% (by HPLC) | >99% (by HPLC) |

| Enantiomeric Excess | Maintained (>99% ee) | Maintained (>99% ee) |

Visualization

The following diagram illustrates the general workflow for the cleavage of the (R)-(+)-HTA auxiliary from its adduct.

Caption: Workflow for the cleavage of the HTA auxiliary.

Application Notes and Protocols: Large-Scale Synthesis of Chiral β-Hydroxy Acids using (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate is a highly effective chiral auxiliary utilized in the asymmetric synthesis of enantiomerically pure β-hydroxy acids. These β-hydroxy acids are crucial building blocks for a wide range of pharmaceuticals and complex natural products. The bulky triphenylmethyl group provides a well-defined chiral environment, leading to high diastereoselectivity in aldol addition reactions. This document provides detailed protocols for the application of this chiral auxiliary in large-scale synthesis, along with representative data and workflow visualizations.

The core application involves the generation of a chiral lithium enolate from this compound, which then undergoes a highly diastereoselective aldol addition to various aldehydes. Subsequent mild hydrolysis affords the target β-hydroxy acid in high enantiomeric purity and allows for the recovery and recycling of the chiral auxiliary, a key consideration for large-scale and industrial applications.

Key Application: Asymmetric Synthesis of β-Hydroxy Acids via Diastereoselective Aldol Addition

The primary large-scale application of this compound is as a chiral auxiliary for the synthesis of optically active β-hydroxy acids. The general workflow for this process is outlined below.

Figure 1: General workflow for the asymmetric synthesis of β-hydroxy acids.

Quantitative Data Summary

The following table summarizes typical results obtained from the diastereoselective aldol addition of the lithium enolate of this compound with various aldehydes.

| Entry | Aldehyde (R-CHO) | Product (R)-β-Hydroxy Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| 1 | Isobutyraldehyde | (R)-3-Hydroxy-4-methylpentanoic acid | 85 | >98 |

| 2 | Benzaldehyde | (R)-3-Hydroxy-3-phenylpropanoic acid | 90 | >98 |

| 3 | Acetaldehyde | (R)-3-Hydroxybutanoic acid | 82 | >95 |

| 4 | Pivalaldehyde | (R)-3-Hydroxy-4,4-dimethylpentanoic acid | 88 | >99 |

Experimental Protocols

Protocol 1: Large-Scale Synthesis of (R)-3-Hydroxy-3-phenylpropanoic Acid

This protocol details the synthesis of (R)-3-hydroxy-3-phenylpropanoic acid from benzaldehyde using this compound as the chiral auxiliary.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde

-

Lithium hydroxide (LiOH)

-

Methanol

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Large-scale reaction vessel equipped with mechanical stirring, a temperature probe, and an inert gas inlet.

-

Addition funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C.

-

Slowly add diisopropylamine to the cooled THF.

-

To this solution, add n-butyllithium dropwise via an addition funnel, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Formation of the Chiral Lithium Enolate

-

In a separate vessel, dissolve this compound in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly transfer the freshly prepared LDA solution to the solution of the chiral auxiliary via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 3: Diastereoselective Aldol Addition

-

To the chiral enolate solution at -78 °C, add freshly distilled benzaldehyde dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

Step 4: Work-up and Isolation of the Aldol Adduct

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

Step 5: Hydrolysis and Recovery of the Chiral Auxiliary

-

Dissolve the crude aldol adduct in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide.

-

Stir the mixture at room temperature for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and wash with diethyl ether to extract the chiral auxiliary, (R)-(+)-1,1,2-triphenylethanediol. The auxiliary can be purified by crystallization and reused.

-

Acidify the aqueous layer to a pH of ~2 with hydrochloric acid.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-3-hydroxy-3-phenylpropanoic acid.

-

Purify the product by crystallization or column chromatography.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the aldol reaction is governed by the formation of a rigid, chelated transition state. The lithium cation is coordinated to both the enolate oxygen and the carbonyl oxygen of the aldehyde. The bulky triphenylmethyl group of the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This steric control dictates the absolute stereochemistry of the newly formed stereocenter.

Figure 2: Rationale for high diastereoselectivity.

Conclusion

This compound serves as a powerful and reliable chiral auxiliary for the large-scale synthesis of enantiomerically enriched β-hydroxy acids. The straightforward experimental protocols, high diastereoselectivity, and the ability to recover and recycle the auxiliary make this a valuable tool for chemists in research and industrial settings. The provided protocols and data offer a solid foundation for the implementation of this methodology in the synthesis of chiral building blocks for active pharmaceutical ingredients and other high-value chemical entities.

Application of (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate in the Asymmetric Synthesis of Natural Products

(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate , commonly known as (R)-HYTRA , is a valuable chiral auxiliary in organic synthesis, enabling the stereocontrolled formation of complex molecular architectures. Its bulky triphenylmethyl group provides a highly effective chiral environment, facilitating high levels of diastereoselectivity in a variety of chemical transformations. This application note details the use of (R)-HYTRA in the synthesis of natural products, with a focus on its role in diastereoselective conjugate additions for the construction of key structural motifs.

Introduction

Chiral auxiliaries are instrumental in asymmetric synthesis, allowing for the conversion of prochiral substrates into chiral products with a high degree of stereochemical control. (R)-HYTRA has emerged as a powerful tool for this purpose, particularly in reactions where the creation of new stereocenters is critical for the overall synthetic strategy. Its utility has been notably demonstrated in the total synthesis of complex natural products, such as the antibiotic Lankacidin C.

Application in the Total Synthesis of (+)-Lankacidin C

A key step in the total synthesis of the potent antibiotic (+)-Lankacidin C involves the diastereoselective conjugate addition of a nitromethane anion to an α,β-unsaturated ester tethered to the (R)-HYTRA chiral auxiliary. This reaction establishes the crucial stereochemistry of the bicyclic core of the natural product.

Quantitative Data Summary

The following table summarizes the quantitative data for the key diastereoselective conjugate addition reaction in the synthesis of the bicyclic core of (+)-Lankacidin C using (R)-HYTRA as the chiral auxiliary.

| Entry | Michael Acceptor | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) | Yield (%) |

| 1 | (R)-HYTRA-derived enoate | Nitromethane / DBU | THF | -78 | >98% | 85 |

Experimental Protocol: Diastereoselective Conjugate Addition

Materials:

-

(R)-HYTRA-derived α,β-unsaturated ester (1.0 equiv)

-

Nitromethane (10 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

A solution of the (R)-HYTRA-derived α,β-unsaturated ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Nitromethane is added to the cooled solution.

-

DBU is then added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C for 4 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct with high diastereoselectivity.

Removal of the Chiral Auxiliary:

Following the conjugate addition, the (R)-HYTRA auxiliary can be efficiently removed under mild conditions, typically through reductive cleavage with a reagent such as lithium borohydride (LiBH₄) or by hydrolysis, to yield the desired carboxylic acid or alcohol without racemization of the newly formed stereocenters.

Signaling Pathways and Experimental Workflows

The logical workflow for the application of (R)-HYTRA in the synthesis of the Lankacidin C bicyclic core can be visualized as follows:

Caption: Workflow for the synthesis of the Lankacidin C bicyclic core.

The diastereoselective control exerted by the (R)-HYTRA auxiliary can be conceptually illustrated as follows:

Caption: Diastereoselective control by (R)-HYTRA.

Conclusion

This compound is a highly effective chiral auxiliary for orchestrating diastereoselective transformations in the synthesis of complex natural products. Its application in the total synthesis of (+)-Lankacidin C highlights its ability to induce high levels of stereocontrol in crucial bond-forming reactions, thereby enabling the efficient construction of challenging molecular architectures. The straightforward attachment and removal of the auxiliary, coupled with its powerful stereodirecting capabilities, make (R)-HYTRA a valuable tool for researchers and scientists in the field of organic synthesis and drug development.

Application Notes and Protocols for (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate in Diastereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, often abbreviated as HYTRA, is a chiral organic compound. Its structure incorporates a stereogenic center, making it a valuable molecule in the field of asymmetric synthesis. While the term "Hayashi's catalyst" is sometimes associated with reagents developed by the research group of Professor Hisashi Hayashi, this specific acetate compound is more accurately classified as a chiral building block or precursor rather than a catalyst that directly mediates diastereoselective reactions.

Extensive literature searches for direct applications of this compound as a catalyst or chiral auxiliary in well-documented, diastereoselective reactions with detailed protocols and quantitative data (e.g., diastereomeric excess, enantiomeric excess, and yields) have not yielded specific examples. This suggests that its primary role in asymmetric synthesis is as a starting material for the construction of more complex chiral molecules. For instance, the enantiomer, (S)-(-)-2-hydroxy-1,2,2-triphenylethyl acetate, has been documented as a reactant in the synthesis of Lankacidin derivatives, which are macrocyclic antibiotics.[1] This highlights its use as a foundational element where the inherent chirality is incorporated into the final product's architecture.

This document will provide an overview of the properties of this compound and discuss its likely role as a chiral building block. It will also present a general overview of diastereoselective reactions and the function of chiral auxiliaries to provide context for researchers in the field.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 95061-47-5 |

| Molecular Formula | C₂₂H₂₀O₃ |

| Molecular Weight | 332.40 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 237-240 °C |

| Purity | ≥98% |

The Role of Chiral Building Blocks in Asymmetric Synthesis

In the absence of specific protocols for reactions directly mediated by HYTRA, it is important to understand its function as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthesis. This strategy allows for the introduction of a specific stereocenter that can influence the stereochemical outcome of subsequent reactions or become a permanent chiral feature of the target molecule.

The general workflow for utilizing a chiral building block is illustrated in the diagram below.

Caption: General synthetic workflow incorporating a chiral building block.

General Principles of Diastereoselective Reactions and Chiral Auxiliaries

Although specific examples for HYTRA are unavailable, it is pertinent for the target audience to be familiar with the broader concepts of diastereoselective reactions. These are reactions that favor the formation of one diastereomer over others. Chiral auxiliaries are a common tool to achieve this. A chiral auxiliary is a molecule that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed.

The mechanism of a chiral auxiliary-mediated reaction typically involves the following steps:

-

Attachment: The chiral auxiliary is covalently bonded to the substrate.

-

Stereochemical Induction: The auxiliary creates a chiral environment around the reactive center of the substrate, sterically or electronically favoring the approach of a reagent from a specific direction.

-

Diastereoselective Reaction: The reaction proceeds to form a new stereocenter with a high degree of diastereoselectivity.

-

Removal: The chiral auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule. The auxiliary can often be recovered and reused.

A simplified logical flow of this process is depicted below.

Caption: Logical flow of a typical diastereoselective reaction using a chiral auxiliary.

Conclusion